molecular formula C18H33NO7 B611220 t-Boc-N-Amido-PEG5-propargyl CAS No. 2062663-67-4

t-Boc-N-Amido-PEG5-propargyl

Cat. No.: B611220
CAS No.: 2062663-67-4
M. Wt: 375.46
InChI Key: KSXRJNCGVMUJQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

t-Boc-N-Amido-PEG5-propargyl is a polyethylene glycol (PEG) derivative containing a propargyl group and a tert-butoxycarbonyl (Boc)-protected amino group. The hydrophilic PEG spacer increases solubility in aqueous media. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage. The Boc group can be deprotected under mild acidic conditions to form the free amine .

Preparation Methods

Synthetic Routes and Reaction Conditions

t-Boc-N-Amido-PEG5-propargyl is synthesized by reacting a PEG derivative with a propargyl group and a Boc-protected amino group. The synthesis involves the following steps:

    PEGylation: The PEG chain is functionalized with a propargyl group.

    Boc Protection: The amino group is protected with a Boc group to prevent unwanted reactions during subsequent steps.

    Purification: The product is purified to achieve a high level of purity (typically 98%).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

t-Boc-N-Amido-PEG5-propargyl undergoes several types of chemical reactions, including:

    Click Chemistry: The propargyl group reacts with azide-bearing compounds via copper-catalyzed azide-alkyne Click Chemistry to form stable triazole linkages.

    Deprotection: The Boc group can be removed under mild acidic conditions to yield a free amine.

Common Reagents and Conditions

    Copper Catalysts: Used in Click Chemistry reactions to facilitate the formation of triazole linkages.

    Mild Acids: Used to deprotect the Boc group and release the free amine.

Major Products Formed

Scientific Research Applications

t-Boc-N-Amido-PEG5-propargyl has a wide range of scientific research applications, including:

    Chemistry: Used in Click Chemistry for the synthesis of complex molecules and bioconjugates.

    Biology: Facilitates the labeling and tracking of biomolecules in biological systems.

    Medicine: Used in drug delivery systems to improve solubility and stability of therapeutic agents.

    Industry: Applied in the development of advanced materials and nanotechnology

Mechanism of Action

The mechanism of action of t-Boc-N-Amido-PEG5-propargyl involves:

Biological Activity

t-Boc-N-Amido-PEG5-propargyl is a specialized compound within the class of polyethylene glycol (PEG) derivatives, notable for its diverse applications in drug delivery and bioconjugation. Its structure includes a tert-butyloxycarbonyl (t-Boc) protecting group, an amide functional group, and a propargyl group, which together confer significant biological activity. This article explores the biological properties, mechanisms of action, and practical applications of this compound, supported by relevant research findings and case studies.

Structural Characteristics

The structural components of this compound contribute to its functionality:

  • t-Boc Group : Serves as a protecting group for amines, allowing for selective deprotection under mild conditions.
  • Amide Group : Common in many biologically active molecules, it facilitates the formation of amide bonds with carboxylic acids.
  • Propargyl Group : Enables participation in click chemistry reactions, particularly with azides, to form stable triazole linkages.

These features make this compound a versatile tool in bioconjugation and drug delivery systems.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Drug Conjugation : The compound acts as a linker in drug conjugates, enhancing solubility and bioavailability of therapeutic agents. This is crucial for improving pharmacokinetic properties such as circulation time and tissue targeting .
  • Click Chemistry : The propargyl moiety allows for efficient bioconjugation through copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating the covalent attachment of biomolecules to drug carriers .
  • PEGylation : Incorporating this compound into drug formulations can significantly improve their stability and reduce immunogenicity. This modification enhances the therapeutic efficacy while minimizing side effects .

Applications in Drug Development

This compound has been employed in various studies demonstrating its effectiveness in drug development:

  • Protein PEGylation : Studies have shown that attaching this compound to proteins enhances their solubility and reduces aggregation, making them more suitable for therapeutic applications.
  • Targeted Delivery Systems : Research indicates that PEGylated compounds can improve targeting capabilities by allowing the attachment of specific ligands to drug carriers, thus enhancing therapeutic outcomes .

Table 1: Summary of Key Studies Involving this compound

Study ReferenceObjectiveFindings
Investigate PEGylation effects on peptide bioactivityFound that site-directed PEGylation with PEG 5000 maintained peptide bioactivity, while larger PEGs compromised functionality.
Evaluate biocompatibility of PEGylated proteinsDemonstrated that PEGylation improved solubility and stability of proteins without significant loss of bioactivity.
Explore click chemistry applicationsConfirmed that this compound facilitates efficient bioconjugation with azides, enhancing drug delivery systems.

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33NO7/c1-5-7-21-9-11-23-13-15-25-16-14-24-12-10-22-8-6-19-17(20)26-18(2,3)4/h1H,6-16H2,2-4H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXRJNCGVMUJQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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